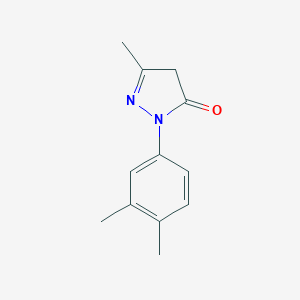

1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-4-5-11(6-9(8)2)14-12(15)7-10(3)13-14/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBBAPXESBCGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC(=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395407 | |

| Record name | 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18048-64-1 | |

| Record name | 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18048-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-Pyrazol-3-one, 2-(3,4-dimethylphenyl)-2,4-dihydro-5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one synthesis protocol

An In-depth Technical Guide to the Synthesis of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a significant intermediate in pharmaceutical manufacturing. The document details the core chemical reaction, presents quantitative data from various published protocols, and offers a step-by-step experimental procedure.

Core Synthesis Pathway

The primary method for synthesizing this compound involves the condensation reaction between 3,4-dimethylphenylhydrazine or its hydrochloride salt and ethyl acetoacetate. This reaction is a classic example of pyrazolone formation, a fundamental process in heterocyclic chemistry.[1][2][3] The general reaction is depicted below:

Caption: General reaction scheme for the synthesis of the target pyrazolone.

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis protocols for this compound. This allows for a direct comparison of reaction conditions and outcomes.

| Reactants | Solvent | Base/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,4-Dimethylphenylhydrazine hydrochloride, Ethyl acetoacetate | Glacial Acetic Acid | Sodium Acetate | 120 | 7 | 82 | [4] |

| 3,4-Dimethylphenylhydrazine, Ethyl acetoacetate | Glacial Acetic Acid | - | 100 | 24 | 64 | [4] |

| 3,4-Dimethylphenylhydrazine hydrochloride, Ethyl acetoacetate | Absolute Ethanol | Sodium Ethoxide | Reflux (approx. 78) | 24 | Not explicitly stated for yield of pure product, but 91g (450mmol) obtained from 100g (578mmol) starting material | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound based on established procedures.

Protocol 1: Acetic Acid with Sodium Acetate[4]

This protocol utilizes glacial acetic acid as the solvent and sodium acetate as a base.

Materials:

-

3,4-Dimethylphenylhydrazine hydrochloride (8.7 g, 50 mmol)

-

Ethyl acetoacetate (6.5 g, 50 mmol)

-

Sodium acetate (4.1 g, 50 mmol)

-

Glacial acetic acid (100 mL)

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve 3,4-dimethylphenylhydrazine hydrochloride in glacial acetic acid in a suitable reaction flask.

-

Add ethyl acetoacetate and sodium acetate to the solution.

-

Heat the reaction mixture to 120°C and maintain at reflux for 7 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent by evaporation under reduced pressure.

-

Add 100 mL of water to the residue and extract four times with 100 mL of ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure to yield the final product.

Protocol 2: Acetic Acid without Additional Base[4]

This method employs glacial acetic acid as both the solvent and acidic catalyst.

Materials:

-

3,4-Dimethylphenylhydrazine (7.3 g, 0.053 mol)

-

Ethyl acetoacetate (6.9 g, 0.053 mol)

-

Glacial acetic acid (50.0 mL)

-

Silica gel for chromatography

-

Ethyl acetate/hexanes mixture (50%)

Procedure:

-

Combine 3,4-dimethylphenylhydrazine and ethyl acetoacetate in glacial acetic acid.

-

Stir and heat the solution at 100°C for 24 hours.

-

After the reaction is complete, evaporate the solvent.

-

Purify the product by chromatography on silica gel using a 50% ethyl acetate/hexanes mixture as the eluent.

Protocol 3: Ethanolic Sodium Ethoxide[5]

This procedure uses absolute ethanol as the solvent and sodium ethoxide as the base.

Materials:

-

3,4-Dimethylphenylhydrazine hydrochloride (100 g, 578 mmol)

-

Absolute ethanol (600 mL)

-

Sodium ethoxide (62.8 g, 923 mmol)

-

Ethyl acetoacetate (84 g, 646 mmol)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Methyl tert-butyl ether

Procedure:

-

At room temperature, mix 3,4-dimethylphenylhydrazine hydrochloride and absolute ethanol.

-

Add sodium ethoxide in batches and stir for 1 hour until all solids are dissolved.

-

Increase the temperature to 40°C and slowly add ethyl acetoacetate dropwise, followed by stirring for 30 minutes.

-

Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction by TLC.

-

After the reaction is complete, remove the majority of the ethanol under reduced pressure.

-

To the resulting viscous liquid, add 300 mL of ethyl acetate and 300 mL of water for extraction.

-

Separate the ethyl acetate phase and dry it with anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain an oily solid.

-

Disperse the solid in 400 mL of methyl tert-butyl ether, filter, and wash the filter cake with methyl tert-butyl ether.

-

Air dry the solid to obtain the final product.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification process.

References

- 1. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. 1-(3,4-DIMETHYLPHENYL)-3-METHYL-3-PYRAZOLIN-5-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. chembk.com [chembk.com]

An In-Depth Technical Guide on the Physicochemical Properties of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. This compound is a key pharmaceutical intermediate, notably in the synthesis of Eltrombopag, a thrombopoietin receptor agonist. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and structured data to support further research and application.

Introduction

This compound, a pyrazolone derivative, holds significant importance in medicinal chemistry. Its structural features make it a valuable building block for the synthesis of pharmacologically active molecules. The most prominent application of this compound is as a crucial intermediate in the manufacturing of Eltrombopag, a small molecule, non-peptide thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia.[1] Understanding the physicochemical characteristics of this intermediate is paramount for process optimization, quality control, and the development of new synthetic routes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. It is important to note that while some experimental data is available, certain parameters are based on predicted values.

Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 18048-64-1 |

| Molecular Formula | C₁₂H₁₄N₂O |

| Synonyms | 3-Methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one, 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one |

Structural and Physical Properties

| Property | Value | Source |

| Molar Mass | 202.25 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 116-119 °C | |

| Boiling Point (Predicted) | 390.1 ± 31.0 °C | |

| Density (Predicted) | 1.13 g/cm³ |

Solubility and Partitioning

| Property | Value | Source |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Very Slightly) | |

| pKa (Predicted) | 2.77 ± 0.50 | |

| LogP (Predicted) | 2.6 |

Tautomerism

Pyrazolone derivatives, including this compound, can exist in different tautomeric forms: the CH, OH, and NH forms. The equilibrium between these tautomers is influenced by the solvent and the solid-state packing. The relative stability of these forms is crucial for understanding the compound's reactivity. Theoretical and experimental studies on similar pyrazolone structures indicate that the CH form is often the most stable in the gas and solid states, while in solution, the equilibrium can shift depending on the solvent's polarity and hydrogen-bonding capabilities.

Synthesis Protocols

Two common methods for the synthesis of this compound are detailed below.

Method 1: Synthesis using Sodium Ethoxide

This method involves the reaction of 3,4-dimethylphenylhydrazine hydrochloride with ethyl acetoacetate in the presence of sodium ethoxide.

Experimental Protocol:

-

At room temperature, a mixture of 100 g (578 mmol) of 3,4-dimethylphenylhydrazine hydrochloride and 600 ml of absolute ethanol is prepared.

-

To this mixture, 62.8 g (923 mmol) of sodium ethoxide is added in batches, and the mixture is stirred for 1 hour until all materials are dissolved.

-

The temperature is raised to 40 °C, and 84 g (646 mmol) of ethyl acetoacetate is slowly added dropwise, followed by stirring for 30 minutes.

-

The reaction mixture is heated to reflux and maintained for 24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the ethanol is removed under reduced pressure.

-

The resulting brown viscous liquid is mixed with 300 ml of ethyl acetate and 300 ml of tap water.

-

The ethyl acetate phase is separated and dried with anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield a light yellow oily solid.

-

400 ml of methyl tert-butyl ether is added to disperse the solid.

-

The solid is collected by filtration, washed with methyl tert-butyl ether, and air-dried to obtain the final product.

Method 2: Synthesis in Glacial Acetic Acid

This alternative method utilizes glacial acetic acid as the solvent and sodium acetate as the base.

Experimental Protocol:

-

Dissolve 8.7 g (50 mmol) of 3,4-Dimethylphenylhydrazine hydrochloride in 100 mL of glacial acetic acid.

-

Add 6.5 g (50 mmol) of ethyl acetoacetate and 4.1 g (50 mmol) of sodium acetate to the solution.

-

Heat the reaction mixture to 120°C and reflux for 7 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the ethyl acetate by evaporation under reduced pressure.

-

Add 100 mL of water to the residue and extract four times with 100 mL of ethyl acetate.

-

Combine the ethyl acetate layers and concentrate under reduced pressure to afford the product.

Role in Eltrombopag Synthesis

This compound is a key precursor in the synthesis of Eltrombopag. The synthesis involves a coupling reaction between this pyrazolone derivative and a diazonium salt of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

Eltrombopag Synthesis Workflow

The following diagram illustrates the logical workflow of Eltrombopag synthesis, highlighting the role of this compound.

Caption: Logical workflow for the synthesis of Eltrombopag.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of the compound.

¹H NMR (400MHz, DMSO-d6): δ 11.30 (brs, 1H), 7.49 (d, 1H), 7.43 (dd, 1H), 7.14 (d, 1H), 5.31 (s, 1H), 2.22 (s, 3H), 2.20 (s, 3H), 2.08 (s, 3H).

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound.

MS (ES) m/z: 203 [M+H]⁺.

Conclusion

This compound is a well-characterized intermediate with significant industrial relevance, particularly in the pharmaceutical sector. This guide has provided a detailed summary of its physicochemical properties, including identification, structural characteristics, and solubility, along with established synthesis protocols. Its crucial role in the synthesis of Eltrombopag has been highlighted with a clear workflow diagram. The provided analytical data serves as a reference for quality control and further research. While experimental data for some properties like pKa and logP remain to be fully elucidated in publicly available literature, the information compiled herein offers a solid foundation for scientists and researchers working with this important chemical entity.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one is limited in publicly available literature. This guide provides an in-depth analysis of its potential mechanisms based on its role as a pharmaceutical intermediate and its structural similarity to other well-characterized pyrazolone derivatives.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrazolone class. While it is recognized as a key intermediate in the synthesis of the thrombopoietin receptor agonist Eltrombopag, its intrinsic biological activities are not extensively documented.[1][2] The pyrazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including analgesic, anti-inflammatory, antioxidant, and anticancer activities.[3][4][5] This guide will explore the potential mechanisms of action of this compound by examining the pharmacology of its notable derivative, Eltrombopag, and its structural analog, Edaravone, as well as the general biological activities of the pyrazolone class.

Potential as a Precursor to a Thrombopoietin Receptor Agonist

This compound is a crucial building block in the synthesis of Eltrombopag, a small molecule thrombopoietin (TPO) receptor agonist.[1] Eltrombopag is approved for the treatment of thrombocytopenia.[1]

Mechanism of Eltrombopag:

-

Target: Thrombopoietin receptor (c-Mpl) on megakaryocytes and their precursors.

-

Action: Eltrombopag binds to the transmembrane domain of the TPO receptor, initiating a signaling cascade that promotes the proliferation and differentiation of megakaryocytes, thereby increasing platelet production.

References

- 1. chembk.com [chembk.com]

- 2. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | C12H14N2O | CID 3714577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. researchgate.net [researchgate.net]

The Biological Landscape of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activities associated with 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. While this compound is principally recognized as a crucial intermediate in the synthesis of the thrombopoietin receptor (TPO-R) agonist Eltrombopag, the broader class of pyrazolone derivatives exhibits a diverse and potent range of biological effects. This document summarizes the known and potential biological activities, presents detailed experimental protocols for relevant assays, and visualizes the key signaling pathways implicated by its role as a precursor to a clinically significant therapeutic agent.

Introduction: The Dual Identity of a Pyrazolone Derivative

This compound belongs to the pyrazolone class of heterocyclic compounds, a scaffold renowned for its wide spectrum of pharmacological properties. Pyrazolone derivatives have been extensively investigated and have shown promise as antioxidant, antimicrobial, anti-inflammatory, and protein kinase inhibitory agents.

However, the most prominent role of this compound in the scientific literature is as a key building block in the multi-step synthesis of Eltrombopag. Eltrombopag is a small molecule, non-peptide TPO-R agonist used to treat thrombocytopenia. Its mechanism of action involves the stimulation of megakaryopoiesis and subsequent platelet production. Understanding the biological context of Eltrombopag is therefore crucial to appreciating the significance of its synthetic precursors.

This guide will explore both the inherent biological potential of the pyrazolone core and the well-defined downstream effects of the therapeutic agent it helps create.

Potential Biological Activities of the Pyrazolone Scaffold

Due to a lack of specific biological data for this compound, this section summarizes the activities observed for structurally related pyrazolone derivatives. These findings suggest potential areas of investigation for the title compound.

| Biological Activity | Assay Type | Representative Findings for Pyrazolone Derivatives |

| Antioxidant Activity | DPPH Radical Scavenging Assay | Many pyrazolone derivatives exhibit significant radical scavenging activity, with some compounds showing potency comparable to or exceeding that of standard antioxidants like ascorbic acid and BHT. |

| Ferric Reducing Antioxidant Power (FRAP) | Pyrazolones have demonstrated the ability to reduce ferric iron, indicating their potential to act as electron donors and neutralize free radicals. | |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) Assay | Various substituted pyrazolones have shown inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. |

| Agar Disc Diffusion | Zones of inhibition have been observed for numerous pyrazolone derivatives against pathogenic microbes. | |

| Protein Kinase Inhibition | In vitro Kinase Assay | Certain pyrazolone-based compounds have been identified as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. |

Mechanism of Action via Eltrombopag and the TPO-R Signaling Pathway

The primary biological relevance of this compound is as a precursor to Eltrombopag. Eltrombopag exerts its therapeutic effect by activating the thrombopoietin receptor (TPO-R), a critical regulator of megakaryopoiesis and platelet production.

Eltrombopag, a non-peptide agonist, binds to the transmembrane domain of the TPO-R, leading to the activation of intracellular signaling cascades. This activation mimics the effects of endogenous thrombopoietin, stimulating the proliferation and differentiation of megakaryocyte progenitor cells in the bone marrow, which ultimately results in an increased platelet count. The key signaling pathways activated by the TPO-R are the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the Mitogen-activated protein kinase (MAPK) pathway.[1][2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of pyrazolone derivatives.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Test compound (this compound)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and ascorbic acid in methanol.

-

Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add 100 µL of various concentrations of the test compound or ascorbic acid to the wells.

-

Add 100 µL of the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Test compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microplate

-

Standard antibiotic/antifungal (positive control)

-

Solvent for the compound (e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compound and the standard drug.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound and the standard drug in the broth medium.

-

Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well.

-

Include a growth control (medium + inoculum) and a sterility control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protein Kinase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

-

Purified protein kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP)

-

Test compound

-

Kinase reaction buffer

-

Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiolabeled assays, or specific antibodies for ELISA-based methods)

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and the reaction buffer.

-

Add various concentrations of the test compound or a known kinase inhibitor (positive control) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

-

Separate the phosphorylated substrate from the unreacted ATP.

-

Quantify the amount of phosphorylated substrate.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

This compound holds a significant position in medicinal chemistry, primarily as an indispensable intermediate for the synthesis of the thrombopoietin receptor agonist, Eltrombopag. While its own biological activity profile is not extensively documented, the pyrazolone scaffold it belongs to is a well-established pharmacophore with demonstrated antioxidant, antimicrobial, and protein kinase inhibitory properties. This guide provides a framework for researchers to understand the potential biological relevance of this compound, both intrinsically and as a precursor to a clinically important drug. The detailed experimental protocols and pathway visualizations serve as a resource for further investigation into this and related pyrazolone derivatives. Future studies are warranted to directly assess the biological activities of this compound to fully elucidate its pharmacological profile.

References

Technical Guide: Solubility Profile of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one is a key intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia. A thorough understanding of its solubility characteristics is crucial for optimizing reaction conditions, purification processes, and formulation development in the pharmaceutical industry. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and relevant biological pathway information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol |

| Melting Point | 116-119 °C |

| Appearance | White to off-white crystalline powder |

Solubility Data

To provide a comparative reference for researchers, the following tables summarize the quantitative solubility of structurally related pyrazolone derivatives in various solvents.

Table 1: Solubility of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) in Various Solvents at 298.15 K

| Solvent | Mole Fraction (x10⁻²) |

| 1,2-Dichloroethane | 4.168 |

| Ethyl Lactate | 3.918 |

| 2-Butanone | 3.722 |

| 3-Methyl-1-butanol | 2.609 |

| 4-Methyl-2-pentanone | 2.432 |

| Methyl Acetate | 2.372 |

| Propyl Acetate | 2.279 |

| Dimethyl Carbonate | 2.011 |

| Butyl Acetate | 1.953 |

| Isopropyl Acetate | 1.621 |

| Isobutyl Acetate | 1.419 |

| Hexane | 0.052 |

Table 2: Solubility of Antipyrine and 4-Aminoantipyrine in Common Solvents

| Compound | Solvent | Solubility |

| Antipyrine | Water | < 1 g / 1 mL |

| Ethanol | 1 g / 1.3 mL | |

| Chloroform | 1 g / 1 mL[1] | |

| Diethyl Ether | 1 g / 43 mL | |

| 4-Aminoantipyrine | Water | 500 g/L (20 °C)[2] |

| Methanol | Soluble[2] | |

| Diethyl Ether | Partially soluble[2] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the thermodynamic and kinetic solubility of pharmaceutical compounds like this compound.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the saturation point of a solution in a stable state.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, chloroform, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be visible.

-

Place the flask in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with an appropriate solvent to a concentration within the analytical range of the detection method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Kinetic Solubility Assay

This high-throughput method is used for rapid assessment of solubility, particularly in early drug discovery.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microtiter plates

-

Plate shaker

-

Nephelometer or UV-Vis plate reader

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer.

-

Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity of the solution in each well using a nephelometer. The amount of light scattering is proportional to the amount of precipitated compound.

-

Alternatively, for UV-Vis detection, the solutions are filtered to remove precipitate, and the absorbance of the filtrate is measured to determine the concentration of the dissolved compound.

-

A standard curve is used to correlate the instrument reading to the solubility of the compound.

Biological Context: Eltrombopag Signaling Pathway

This compound is a precursor to Eltrombopag, a small molecule that acts as a thrombopoietin (TPO) receptor agonist. Eltrombopag stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production. The diagram below illustrates the signaling pathway initiated by Eltrombopag.

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the solubility of a compound.

References

Spectroscopic Scrutiny of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the pharmaceutical intermediate, 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for researchers in drug discovery and development.

Executive Summary

This compound is a key building block in the synthesis of various pharmaceutical agents. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for quality control, reaction monitoring, and the rational design of new chemical entities. This guide presents a compilation of spectroscopic data, detailed experimental methodologies, and a discussion on the tautomeric nature of this pyrazolone derivative.

Tautomerism in Pyrazolones

It is crucial to recognize that this compound can exist in equilibrium with its tautomeric form, 1-(3,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazole. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. The spectroscopic data presented herein may reflect the presence of one or both tautomers.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Where direct experimental data for the target molecule is unavailable, data from closely related analogs is provided as a predictive reference and is denoted with an asterisk (*).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~11.30 | br s | 1H | N-H or O-H | Signal for the acidic proton, subject to exchange and solvent effects. |

| ~7.50 - 7.10 | m | 3H | Ar-H | Protons on the 3,4-dimethylphenyl ring. |

| ~5.31 | s | 2H | CH₂ | Methylene protons of the pyrazolone ring. |

| ~2.22 | s | 3H | Ar-CH₃ | Methyl protons at position 4 of the phenyl ring. |

| ~2.20 | s | 3H | Ar-CH₃ | Methyl protons at position 3 of the phenyl ring. |

| ~2.08 | s | 3H | C-CH₃ | Methyl protons on the pyrazolone ring. |

Note: Data is based on the analysis of the tautomer 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one in DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)*

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O |

| ~155 | C=N |

| ~140 - 120 | Aromatic C |

| ~40 | CH₂ |

| ~20 | Ar-CH₃ |

| ~15 | C-CH₃ |

*Based on typical chemical shifts for similar pyrazolone structures.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Predicted)*

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Broad | N-H or O-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (keto form) |

| ~1600 | Strong | C=N stretch |

| ~1500 | Strong | Aromatic C=C stretch |

*Based on characteristic absorption bands for pyrazolone derivatives.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol |

| Expected [M+H]⁺ | 203.1184 |

Note: The primary ion observed in electrospray ionization (ESI) is expected to be the protonated molecule ([M+H]⁺).

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as needed for adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform Fourier transformation. Phase and baseline corrections should be applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty sample compartment before running the sample.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

-

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

-

Data Processing: The acquired mass spectrum will show the mass-to-charge ratio (m/z) of the ions generated. The most abundant ion is typically the protonated molecule [M+H]⁺. Fragmentation data can be obtained using tandem mass spectrometry (MS/MS) to further elucidate the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

In-Depth Technical Guide: Structural Elucidation of CAS 18048-64-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS Registry Number 18048-64-1 is chemically known as 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. It is a key intermediate in the synthesis of the thrombopoietin receptor agonist, Eltrombopag.[1][2] As a critical component in the manufacturing of an active pharmaceutical ingredient (API), its structural integrity and purity are of utmost importance. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the analytical techniques and methodologies required for its unambiguous identification and characterization.

Chemical Identity

| Property | Value | Source(s) |

| CAS Registry Number | 18048-64-1 | [3][4] |

| IUPAC Name | 2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | [2] |

| Synonyms | 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one, Eltrombopag Impurity 17/18 | [1][2][5] |

| Molecular Formula | C₁₂H₁₄N₂O | [3][4] |

| Molecular Weight | 202.26 g/mol | [5] |

It is important to note that this compound can exist in tautomeric forms. A frequently referenced tautomer is 2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one, identified by CAS Number 277299-70-4.[6][7][8] The analytical data presented in this guide will focus on the structure assigned to CAS 18048-64-1, while acknowledging the potential for tautomerism.

Structural Elucidation Techniques

The definitive structure of 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is established through a combination of spectroscopic and crystallographic methods.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted and Reported for Tautomer)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic CH | ~7.0-7.5 | m | 3H | Protons on the dimethylphenyl ring |

| CH₂ | ~3.0-3.5 | s | 2H | Methylene protons in the pyrazolone ring |

| Phenyl CH₃ | ~2.2 | s | 6H | Two methyl groups on the phenyl ring |

| Pyrazolone CH₃ | ~2.1 | s | 3H | Methyl group on the pyrazolone ring |

¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~170-180 | Carbonyl carbon in the pyrazolone ring |

| Aromatic C | ~120-140 | Carbons of the dimethylphenyl ring |

| C-CH₃ (ring) | ~150-160 | Carbon attached to the methyl group in the pyrazolone ring |

| CH₂ | ~40-50 | Methylene carbon in the pyrazolone ring |

| Phenyl CH₃ | ~15-25 | Methyl carbons on the phenyl ring |

| Pyrazolone CH₃ | ~10-20 | Methyl carbon on the pyrazolone ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Ion | m/z | Interpretation |

| [M+H]⁺ | 203.1182 | Protonated molecular ion, confirming the molecular weight. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1700 | C=O stretch (amide) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~2900-3000 | C-H stretch (aliphatic and aromatic) |

| ~1300-1400 | C-N stretch |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise arrangement of atoms in the solid state. While a specific crystal structure for CAS 18048-64-1 is not publicly available, this technique would be the ultimate confirmation of its structure.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data for structural elucidation.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Analysis:

-

Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of the proposed formula. Analyze the fragmentation pattern to support the structural assignment.

Infrared Spectroscopy

Objective: To identify the key functional groups.

Methodology:

-

Sample Preparation:

-

For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of CAS 18048-64-1.

References

- 1. Eltrombopag Impurity 18 | CAS No- 18048-64-1 | NA [chemicea.com]

- 2. apicule.com [apicule.com]

- 3. CAS 18048-64-1: 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methy… [cymitquimica.com]

- 4. Eltrombopag Impurity 18 - SRIRAMCHEM [sriramchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | 277299-70-4 [chemicalbook.com]

- 7. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | CAS No: 277299-70-4 [aquigenbio.com]

- 8. CAS 277299-70-4: 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-meth… [cymitquimica.com]

An In-depth Technical Guide to 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, potential biological activities, and mechanisms of action of the pyrazolone derivative, 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one. The information presented is collated from available literature and is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.

Introduction

Pyrazolone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antipyretic, and antioxidant properties.[1][2] Since the discovery of antipyrine in 1883, the pyrazolone scaffold has been a key pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[3] The biological activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4] This review focuses on the specific derivative, 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one, providing available data on its synthesis and inferring its potential biological activities based on studies of structurally related compounds.

Synthesis of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one

The synthesis of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one is typically achieved through the condensation reaction of 3,4-dimethylphenylhydrazine or its hydrochloride salt with ethyl acetoacetate. This reaction, a variation of the Knorr pyrazole synthesis, is a standard method for the preparation of pyrazolone rings.

Experimental Protocols for Synthesis

Method 1: Using 3,4-Dimethylphenylhydrazine Hydrochloride in Glacial Acetic Acid

This method involves the reaction of 3,4-dimethylphenylhydrazine hydrochloride with ethyl acetoacetate in the presence of a base, such as sodium acetate, in glacial acetic acid.

-

Materials:

-

3,4-Dimethylphenylhydrazine hydrochloride

-

Ethyl acetoacetate

-

Sodium acetate

-

Glacial acetic acid

-

Ethyl acetate

-

Water

-

-

Procedure:

-

Dissolve 3,4-dimethylphenylhydrazine hydrochloride (e.g., 8.7 g, 50 mmol) in glacial acetic acid (100 mL).

-

Add ethyl acetoacetate (e.g., 6.5 g, 50 mmol) and sodium acetate (e.g., 4.1 g, 50 mmol) to the solution.

-

Heat the reaction mixture to 120°C and reflux for 7 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the glacial acetic acid by evaporation under reduced pressure.

-

To the residue, add water (100 mL) and extract with ethyl acetate (4 x 100 mL).

-

Combine the ethyl acetate layers and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an isopropanol-water solution, to obtain the final product.[5]

-

Method 2: Using 3,4-Dimethylphenylhydrazine in Glacial Acetic Acid

This procedure utilizes the free base form of the hydrazine.

-

Materials:

-

3,4-Dimethylphenylhydrazine

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes mixture

-

-

Procedure:

-

A solution of 3,4-dimethylphenylhydrazine (e.g., 7.3 g, 0.053 mol) and ethyl acetoacetate (e.g., 6.9 g, 0.053 mol) in glacial acetic acid (50.0 mL) is stirred and heated at 100°C for 24 hours.

-

The solvent is then evaporated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel using a 50% ethyl acetate/hexanes mixture as the eluent to afford the title compound.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one.

Biological Activities

Analgesic Activity

Pyrazolone derivatives are known to possess centrally and peripherally acting analgesic properties.[1] The analgesic efficacy of these compounds is often evaluated using in vivo models such as the hot plate test and the acetic acid-induced writhing test.

Table 1: Analgesic Activity of Structurally Related Pyrazolone Derivatives

| Compound | Animal Model | Dose | Analgesic Effect | Reference |

| 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one (PYZ2) | Mouse (Tail flick) | 400 mg/kg, p.o. | Significant increase in reaction time | [6] |

| 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one (PYZ2) | Mouse (Acetic acid writhing) | 400 mg/kg, p.o. | Significant inhibition of writhing | [6] |

| 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides | Rat (Carrageenan-induced paw edema) | - | Good anti-inflammatory activity | [7] |

Anti-inflammatory Activity

The anti-inflammatory activity of pyrazolones is a hallmark of this class of compounds. The carrageenan-induced paw edema model in rats is a standard and widely used assay to screen for acute anti-inflammatory effects.

Table 2: Anti-inflammatory Activity of Structurally Related Pyrazolone Derivatives

| Compound | Animal Model | Dose | % Inhibition of Edema (at 4h) | Reference |

| 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one (PYZ2) | Rat (Carrageenan-induced paw edema) | 400 mg/kg, p.o. | 51.02% | [6] |

| Indomethacin (Standard) | Rat (Carrageenan-induced paw edema) | 10 mg/kg, p.o. | 54.08% | [6] |

Antioxidant Activity

Several pyrazolone derivatives have been reported to exhibit antioxidant activity by scavenging free radicals.[8] The antioxidant potential is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity of a Structurally Related Pyrazolone Derivative

| Compound | Assay | Concentration | Antioxidant Effect | Reference |

| 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) | DPPH radical scavenging | 50 µM | Efficiently inhibited lipid peroxidation | [8] |

Experimental Protocols for Biological Assays

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This in vivo assay is used to evaluate the acute anti-inflammatory activity of a compound.

-

Animals: Wistar rats or Swiss albino mice.

-

Materials:

-

Test compound (3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one)

-

Carrageenan (1% w/v suspension in saline)

-

Standard drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

-

Procedure:

-

Animals are divided into groups: control (vehicle), standard, and test compound groups.

-

The test compound or standard drug is administered orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each animal.

-

The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

-

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This is a chemical-induced nociception model used to screen for peripheral analgesic activity.

-

Animals: Swiss albino mice.

-

Materials:

-

Test compound

-

Standard drug (e.g., Indomethacin)

-

Vehicle

-

Acetic acid (0.6% v/v in saline)

-

-

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The test compound or standard drug is administered orally or intraperitoneally.

-

After a set time (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.1 mL of 0.6% acetic acid.

-

Five minutes after the acetic acid injection, the number of writhes (a specific stretching posture) is counted for a defined period (e.g., 10 minutes).

-

The percentage of analgesic activity is calculated as: % Analgesic Activity = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

-

DPPH Radical Scavenging Assay (Antioxidant Activity)

This in vitro assay measures the ability of a compound to scavenge the stable free radical DPPH.

-

Materials:

-

Test compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

Methanol

-

Spectrophotometer

-

-

Procedure:

-

Prepare different concentrations of the test compound and the standard in methanol.

-

Add a fixed volume of DPPH solution to each concentration of the test compound and standard.

-

The mixture is shaken and incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

-

The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

-

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the anti-inflammatory and analgesic effects of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, pyrazolones reduce the production of these pro-inflammatory prostaglandins.

Presumed Anti-inflammatory Signaling Pathway

Caption: Inhibition of the cyclooxygenase pathway by pyrazolone derivatives.

Conclusion

3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one is a pyrazolone derivative that can be synthesized through established chemical methods. While direct biological data for this specific compound is limited in the current literature, the extensive research on structurally similar pyrazolones strongly suggests its potential as an analgesic, anti-inflammatory, and antioxidant agent. The likely mechanism of its anti-inflammatory and analgesic action is through the inhibition of cyclooxygenase enzymes. This technical guide provides a foundation for further research into the pharmacological profile of this compound, including quantitative in vitro and in vivo studies to confirm its efficacy and elucidate its precise mechanism of action. Future studies should focus on generating specific biological data for this compound to fully assess its therapeutic potential.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. naturalspublishing.com [naturalspublishing.com]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methyl-2-pyrazolin-5-one | C4H6N2O | CID 7920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of Pyrazolones: A Technical Guide to Their Discovery, History, and Development

Introduction

The pyrazolone scaffold represents a cornerstone in the history of medicinal chemistry, giving rise to some of the earliest synthetic drugs and continuing to be a fertile ground for the discovery of novel therapeutic agents. These five-membered heterocyclic compounds, characterized by a pyrazole ring with an additional keto group, have demonstrated a remarkable breadth of pharmacological activities. The journey of pyrazolone derivatives began in the late 19th century with the serendipitous discovery of Antipyrine, a compound that would revolutionize the management of pain and fever. This guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to pyrazolone derivatives, tailored for researchers, scientists, and professionals in drug development.

The Dawn of a New Era in Therapeutics: The Discovery of Antipyrine

The history of pyrazolone derivatives is inextricably linked to the German chemist Ludwig Knorr. In 1883, while investigating derivatives of quinoline, Knorr attempted a condensation reaction between ethyl acetoacetate and phenylhydrazine, leading not to a quinoline derivative as expected, but to the synthesis of 1-phenyl-3-methyl-5-pyrazolone.[1][2] This initial compound was subsequently methylated to produce 1,5-dimethyl-2-phenyl-pyrazol-3-one, which was named Antipyrine.[3][4] The discovery was a landmark event, as Antipyrine was one of the first synthetic, non-opioid analgesics and antipyretics to be introduced into clinical practice, marking a significant advancement in medicine.[3][5]

Following the success of Antipyrine, a wave of research into related structures commenced, leading to the development of other significant pyrazolone drugs. Aminophenazone (Aminopyrine) and Dipyrone (Metamizole) were introduced for their potent analgesic, antipyretic, and anti-inflammatory properties.[4][5][6] Phenylbutazone, another notable derivative, became a widely used anti-inflammatory agent, particularly in the treatment of rheumatic diseases.[6][7] The timeline below illustrates the progression of key discoveries in the field.

Pharmacological Activities and Key Derivatives

The pharmacological versatility of pyrazolone derivatives is extensive, with compounds demonstrating anti-inflammatory, analgesic, antipyretic, antimicrobial, antitumor, and antioxidant activities.[3][5][6] More recent research has uncovered novel applications, including the use of Edaravone as a neuroprotective agent and free radical scavenger for treating amyotrophic lateral sclerosis (ALS) and stroke.[3][4]

| Derivative | Year of Discovery/Introduction | Primary Pharmacological Activities |

| Antipyrine | 1883 | Analgesic, Antipyretic[3][5] |

| Aminophenazone | Early 1900s | Analgesic, Antipyretic, Anti-inflammatory[3][5] |

| Dipyrone (Metamizole) | 1922 | Analgesic, Antipyretic[4] |

| Phenylbutazone | Mid-1900s | Anti-inflammatory, Analgesic, Antipyretic[6][7] |

| Edaravone | Late 20th Century | Antioxidant, Neuroprotective[3][4] |

| Eltrombopag | 2008 (FDA Approval) | Thrombopoietin receptor agonist[3] |

Synthetic Methodologies: Experimental Protocols

The synthesis of the pyrazolone core is most classically achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1] Variations of this method, including one-pot, microwave-assisted, and solvent-free approaches, have been developed to improve efficiency and yield.[8]

General Experimental Protocol for the Synthesis of a 4-Arylidenepyrazolone Derivative

This protocol is a representative example of a modern, efficient synthesis adapted from microwave-assisted methodologies.[8]

Materials:

-

Ethyl acetoacetate

-

Substituted phenylhydrazine

-

Substituted aromatic aldehyde

-

Domestic microwave oven

Procedure:

-

Reaction Setup: In a 50 mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), the desired substituted phenylhydrazine (0.3 mmol), and the selected substituted benzaldehyde (0.3 mmol).

-

Microwave Irradiation: Place the flask (without solvent) in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes. The reaction should be monitored for the formation of a solid product.

-

Work-up: After cooling the reaction mixture to room temperature, the resulting solid is triturated with ethyl acetate.

-

Isolation and Purification: The solid product is collected by suction filtration. Recrystallization from a suitable solvent such as ethanol can be performed for further purification if necessary.[9]

-

Characterization: The final product is characterized by determining its melting point and using spectroscopic methods such as IR, 1H NMR, and 13C NMR to confirm its structure.[10]

Mechanisms of Action and Signaling Pathways

The anti-inflammatory, analgesic, and antipyretic effects of classical pyrazolone derivatives like Phenylbutazone are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes.[7] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking these enzymes, pyrazolones reduce the production of prostaglandins, thereby alleviating these symptoms.

In contrast, newer derivatives exhibit different mechanisms. For instance, Edaravone functions as a potent antioxidant, scavenging free radicals that contribute to cellular damage in conditions like stroke and ALS.[4][11] This highlights the chemical tractability of the pyrazolone scaffold, allowing for the development of derivatives with diverse mechanisms of action.

Quantitative Biological Activity

The potency of pyrazolone derivatives has been quantified in numerous studies. For example, their anti-inflammatory and anticancer activities are often reported as IC50 values, which represent the concentration of the compound required to inhibit a specific biological process by 50%.

| Compound Class/Derivative | Target/Assay | IC50 Value (µM) | Reference |

| Pyrazole-naphthalene derivatives | MCF-7 breast cancer cell line | 2.78 ± 0.24 | [12] |

| Pyrazole-containing imide derivatives | A-549 lung cancer cell line | 3.22 - 27.43 | [12] |

| Substituted Pyrazoles | COX-2 Inhibition | 0.034 - 0.052 | [12] |

| Pyrazoline Derivative (Compound 2g) | Lipoxygenase Inhibition | 80 | [13] |

Conclusion

From their serendipitous discovery in the 19th century to their continued relevance in modern drug development, pyrazolone derivatives have proven to be a remarkably versatile and enduring class of compounds. The initial breakthroughs with Antipyrine and Phenylbutazone laid the groundwork for synthetic medicinal chemistry, providing powerful tools against pain, fever, and inflammation. Contemporary research continues to unlock new therapeutic potential from the pyrazolone core, with derivatives being developed as anticancer, neuroprotective, and antimicrobial agents. The rich history and diverse pharmacology of pyrazolones ensure that they will remain a privileged scaffold in the quest for novel and improved medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 10. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one in Drug Discovery

1. Introduction

1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one belongs to the pyrazolone class of heterocyclic compounds, a scaffold of significant interest in the pharmaceutical industry.[1] Its structure is closely related to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent antioxidant and free radical scavenger.[2] Edaravone is an approved medication for treating amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, highlighting the therapeutic potential of this chemical class.[3][4][5][6] Given its structural similarity, this compound is a promising candidate for drug discovery programs, particularly those targeting neurodegenerative diseases and other pathologies linked to oxidative stress.[1][7][8]

2. Mechanism of Action: Combating Oxidative Stress

The primary proposed mechanism of action for this compound is its function as a potent antioxidant.[2][9] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases, including neurodegeneration.[10][11][12]

-

Free Radical Scavenging: Like Edaravone, the compound is expected to act as a free radical scavenger, capable of neutralizing both water-soluble and lipid-soluble peroxyl radicals.[9][13] This action helps to inhibit lipid peroxidation, a process where free radicals damage lipids within cell membranes, leading to cellular injury and death.[4][9]

-

Modulation of Signaling Pathways: By reducing the overall burden of oxidative stress, the compound can influence critical cellular signaling pathways. A primary target is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway , the master regulator of the cellular antioxidant response.[14][15][16] Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including antioxidant enzymes.[17] Additionally, by quenching ROS, the compound may indirectly suppress pro-inflammatory pathways like NF-κB, which are often activated by oxidative stress and contribute to tissue damage.[1][10][18]

3. Potential Therapeutic Applications

The neuroprotective properties of pyrazolone derivatives make them attractive for conditions characterized by neuronal damage and oxidative stress.[7][19]

-

Neurodegenerative Diseases: Based on the clinical success of Edaravone, this compound is a strong candidate for development as a treatment for ALS and as a neuroprotective agent following ischemic stroke.[3][13][20] Its potential may also extend to other neurodegenerative conditions like Alzheimer's and Parkinson's disease, where oxidative stress is a known contributor.[15]

-

Inflammatory Conditions: The interplay between oxidative stress and inflammation suggests potential applications in treating chronic inflammatory diseases.[1][18] Novel pyrazole derivatives have shown potent anti-inflammatory effects in preclinical models.[8]

-

Lead Compound for Optimization: This molecule can serve as a valuable starting point for medicinal chemistry campaigns to develop new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

Signaling and Experimental Workflow Diagrams

Caption: Oxidative Stress and the Nrf2 Signaling Pathway.

Caption: Workflow for In Vitro Neuroprotection Screening.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the following tables provide a template for summarizing key efficacy metrics based on data for analogous compounds and standard assays.

Table 1: In Vitro Antioxidant Activity

| Assay Type | Test Compound | IC₅₀ (µg/mL) | Standard Compound | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|---|

| DPPH Radical Scavenging | Compound of Interest | Value | Ascorbic Acid | Value | [21][22] |

| ABTS Radical Scavenging | Compound of Interest | Value | Trolox | Value | [21][22] |

| Superoxide Scavenging | Compound of Interest | Value | Quercetin | Value | [21] |

| Hydroxyl Radical Scavenging | Compound of Interest | Value | Mannitol | Value |[21] |

Table 2: Anti-inflammatory & Neuroprotective Activity

| Assay Type | Cell Line | Parameter Measured | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|---|

| Anti-inflammatory | LPS-stimulated BV2 | IL-6 Suppression | Value | Dexamethasone | Value | [8][19] |

| Neuroprotection | H₂O₂-treated SH-SY5Y | Cell Viability (MTT) | Value | Edaravone | Value | [23] |

| Lipid Peroxidation | Rat Brain Homogenate | MDA Levels | Value | Edaravone | Value |[24][25] |

Experimental Protocols

Protocol 1: In Vitro DPPH Free Radical Scavenging Assay

This protocol measures the ability of the test compound to donate a hydrogen atom or electron to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change that can be measured spectrophotometrically.[26]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (Spectroscopic grade)

-

Ascorbic acid (Positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Test Compound: Prepare a stock solution (e.g., 1 mg/mL) in methanol. Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

-

Positive Control: Prepare a stock solution and serial dilutions of ascorbic acid in methanol, identical to the test compound concentrations.

-

-

Assay:

-

In a 96-well plate, add 100 µL of each compound dilution to respective wells.

-

Add 100 µL of methanol to a well to serve as a blank.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample).

-

Plot the percentage of scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[22]

-

Protocol 2: Lipid Peroxidation (MDA) Assay

This protocol quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation, as an indicator of oxidative damage to lipids. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.[27]

Materials:

-

Cell or tissue homogenate

-

This compound

-

MDA Lysis Buffer (with BHT antioxidant)

-

Thiobarbituric Acid (TBA) solution

-

MDA Standard

-

Microcentrifuge tubes, 96-well plate, water bath, microplate reader

Procedure:

-

Sample Preparation:

-

Homogenize tissue (e.g., 10 mg) or cells (e.g., 2 x 10⁶) on ice in 300 µL of MDA Lysis Buffer containing BHT.

-